1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL
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Overview
Description
1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with an aminomethyl group and an ethan-1-ol moiety. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL typically involves the reaction of cyclobutanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol: Similar structure with an additional methylcyclopropyl group.
Cyclohexanol, 1-[1-(aminomethyl)cyclobutyl]-: Contains a cyclohexanol moiety instead of ethan-1-ol.
Uniqueness
1-[1-(Aminomethyl)cyclobutyl]ethan-1-OL is unique due to its specific combination of a cyclobutyl ring, aminomethyl group, and ethan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(5-8)3-2-4-7/h6,9H,2-5,8H2,1H3 |
InChI Key |
CFYOVSHARGJUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCC1)CN)O |
Origin of Product |
United States |
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